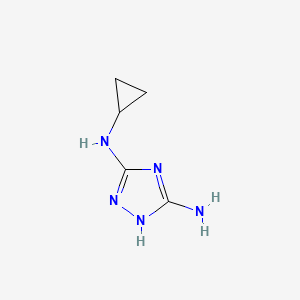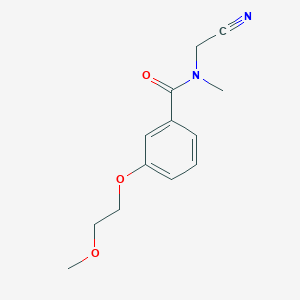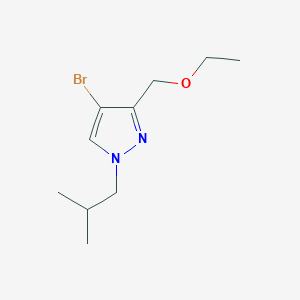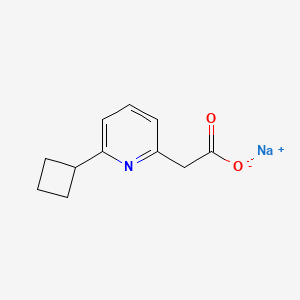
3-N-cyclopropyl-1H-1,2,4-triazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-N-cyclopropyl-1H-1,2,4-triazole-3,5-diamine” is a compound that contains a triazole ring, which is a significant heterocycle that exhibits broad biological activities . The triazole ring comprises three nitrogen atoms and two carbon atoms . The compound is related to 3,5-Diamino-1,2,4-triazole, which is used as an inhibitor of DNA synthesis and serves as an antitumor agent in the treatment of epigenetically-based diseases .
Scientific Research Applications
Anticancer Activity
A series of analogues of 1H-[1,2,4]triazole-3,5-diamine, including 1-acyl-1H-[1,2,4]triazole-3,5-diamine, have been synthesized as cyclin-dependent kinase (CDK) inhibitors. These compounds exhibit potent and selective inhibitory activities against CDK1 and CDK2, crucial in cell cycle regulation. They show efficacy in inhibiting cellular proliferation in various human tumor cells. Notably, a representative compound from this series demonstrated in vivo efficacy in a human melanoma xenograft model, underscoring their potential as anticancer agents (Lin et al., 2005).
Crystal and Molecular Structures
Research into the crystal and molecular structures of triazole derivatives, such as 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole, has provided insights into their chemical properties. These studies reveal the arrangement of atoms within the molecules and their supramolecular interactions, important for understanding their reactivity and potential applications in various fields (Boechat et al., 2010).
Environmentally Friendly Synthesis
Substituted 1,2,3-triazoles, including 1,4,5-trisubstituted-1,2,3-triazoles, have been synthesized using novel, environmentally friendly protocols. These methodologies offer advantages such as high atom economy, low environmental impact, and recyclability of the reaction medium. Such advances in green chemistry are crucial for the sustainable production of triazoles, including 3-N-cyclopropyl-1H-1,2,4-triazole-3,5-diamine, for various applications (Singh et al., 2013).
Supramolecular Chemistry
The study of 1,2,3-triazoles in supramolecular chemistry has shown that these compounds, including derivatives like 1H-1,2,3-triazoles, exhibit diverse supramolecular interactions. These interactions enable a range of applications in coordination chemistry and beyond. Understanding these interactions is key to developing new materials and pharmaceutical applications (Schulze & Schubert, 2014).
Novel Gas Generants
Triazole derivatives, such as 4,5-bis(4,5-diamine-1,2,4-triazole-3-yl)-2H-1,2,3-triazole, have been explored as novel gas generants. These compounds exhibit good thermal stability and positive heat of formation. Their insensitivity to mechanical stimulation and promising performance in constant-volume combustion experiments suggest potential applications in areas like propulsion and safety systems (Gu et al., 2021).
Safety and Hazards
Future Directions
Given the importance of the triazole scaffold, its synthesis has attracted much attention . Future research may focus on developing new synthetic methods for triazole compounds, including “3-N-cyclopropyl-1H-1,2,4-triazole-3,5-diamine”, and exploring their biological activities for potential applications in medicine and other fields .
Mechanism of Action
Target of Action
The primary target of N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine is ribonucleoside-diphosphate reductase (EC 1.17.4.1) . This enzyme plays a crucial role in DNA synthesis by converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, which are the building blocks of DNA .
Mode of Action
N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine acts as an inhibitor of ribonucleoside-diphosphate reductase . By binding to this enzyme, it prevents the conversion of ribonucleoside diphosphates into deoxyribonucleoside diphosphates, thereby inhibiting DNA synthesis .
Biochemical Pathways
The inhibition of ribonucleoside-diphosphate reductase disrupts the DNA synthesis pathway . This leads to a halt in cell division and growth, particularly affecting rapidly dividing cells such as cancer cells .
Result of Action
By inhibiting DNA synthesis, N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine can halt the growth and division of cells . This makes it a potential antineoplastic agent , useful in the treatment of various types of cancer .
Action Environment
The action, efficacy, and stability of N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine can be influenced by various environmental factors. For instance, the compound is air sensitive and reacts with acids and oxidizing agents . Therefore, it should be stored in a dark place under an inert atmosphere . The compound’s solubility in water and other solvents can also affect its distribution and action within the body .
Properties
IUPAC Name |
3-N-cyclopropyl-1H-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c6-4-8-5(10-9-4)7-3-1-2-3/h3H,1-2H2,(H4,6,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOJBJKGEWHLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NNC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2842786.png)
![8-(5-Chloro-2-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2842787.png)


![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2842794.png)
![3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2842795.png)
![(Z)-ethyl 2-((4-hydroxy-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2842798.png)



![4-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2842805.png)
![(E)-1-ethyl-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2842806.png)
![1-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one](/img/structure/B2842807.png)

